
3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de benzotiazol. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, anticancerígenas y antiinflamatorias. La estructura única de este compuesto, que incluye una porción de benzotiazol unida a un anillo de pirazina, lo convierte en un tema de interés en la química medicinal y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(1,3-benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida generalmente implica los siguientes pasos:
Formación del Intermediario de Benzotiazol: La porción de benzotiazol se puede sintetizar mediante la ciclización de 2-aminotiofenol con disulfuro de carbono y posterior oxidación.
Síntesis del Derivado de Pirazina: El anillo de pirazina a menudo se prepara mediante la condensación de diaminas apropiadas con dicetonas.
Reacción de Acoplamiento: El paso final involucra el acoplamiento del intermediario de benzotiazol con el derivado de pirazina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y solventes de alta pureza. El proceso también puede involucrar pasos de purificación, como recristalización o cromatografía, para asegurar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1,3-Benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que puede reducir el grupo carbonilo a un alcohol.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperatura ambiente o ligeramente elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes anhidros como tetrahidrofurano (THF) o etanol.
Sustitución: Nucleófilos como aminas, tioles; las reacciones a menudo requieren una base como hidróxido de sodio o carbonato de potasio y se llevan a cabo en solventes apróticos polares como dimetilsulfóxido (DMSO).
Productos Principales
Oxidación: Sulfóxidos, sulfófonos.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de bencilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(1,3-Benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus propiedades antimicrobianas contra diversas cepas bacterianas y fúngicas.
Medicina: Explorado por su potencial actividad anticancerígena, particularmente en el objetivo de líneas celulares específicas de cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1,3-benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que la porción de benzotiazol interactúa con el ADN, lo que puede llevar a la inhibición de la replicación y transcripción del ADN en las células cancerosas. Además, el compuesto puede inhibir enzimas clave involucradas en el metabolismo microbiano, lo que contribuye a su actividad antimicrobiana.
Comparación Con Compuestos Similares
Compuestos Similares
3-(1,3-Benzotiazol-2-il)pirazina-2-carboxamida: Carece del grupo clorobencilo, lo que puede afectar su actividad biológica.
N-(2-Clorobencil)pirazina-2-carboxamida: Carece de la porción de benzotiazol, lo que puede reducir su eficacia en ciertas aplicaciones.
3-(1,3-Benzotiazol-2-il)-N-bencilpirazina-2-carboxamida: Estructura similar pero sin el átomo de cloro, lo que puede influir en su reactividad e interacción con los objetivos biológicos.
Singularidad
La presencia tanto del benzotiazol como del clorobencilo en 3-(1,3-benzotiazol-2-il)-N-(2-clorobencil)pirazina-2-carboxamida contribuye a sus propiedades únicas, como las actividades antimicrobianas y anticancerígenas mejoradas. La combinación de estos grupos funcionales permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso en diversos campos de investigación.
Propiedades
Fórmula molecular |
C19H13ClN4OS |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS/c20-13-6-2-1-5-12(13)11-23-18(25)16-17(22-10-9-21-16)19-24-14-7-3-4-8-15(14)26-19/h1-10H,11H2,(H,23,25) |
Clave InChI |
ZTUZOURHIPPXAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
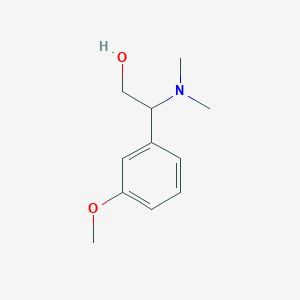
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
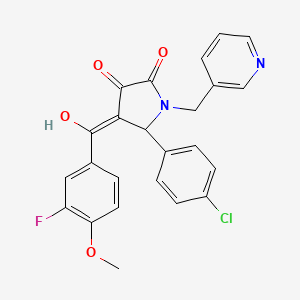
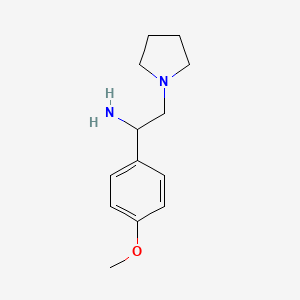
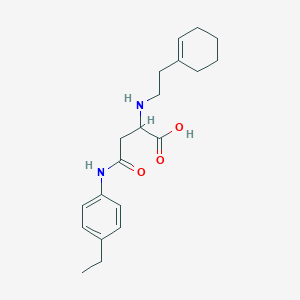
![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
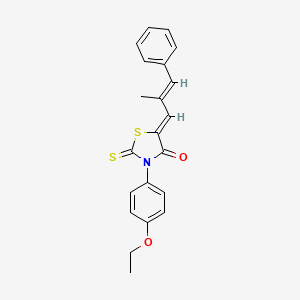
![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)
